7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
858635-83-3 |
|---|---|
Molecular Formula |
C9H6BrNO3S |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6BrNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14) |
InChI Key |
DNNMJIACKGNLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O |
Origin of Product |
United States |
Preparation Methods
Bromoacetylation at Position 7
Introducing the 2-bromoacetyl group at position 7 requires selective acylation. Drawing from methods for functionalizing benzo[d]thiazoles, bromoacetyl bromide serves as the acylating agent. The reaction proceeds under mild conditions to avoid decomposition of the hydroxyl group:
-
Reaction setup : Dissolve 4-hydroxybenzo[d]thiazol-2(3H)-one in anhydrous dichloromethane (DCM) with a catalytic amount of dimethylaminopyridine (DMAP).
-
Acylation : Add bromoacetyl bromide dropwise at 0°C, followed by triethylamine (TEA) to neutralize HBr. Stir for 12–24 hours at room temperature.
-
Workup : Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Critical parameters :
Deprotection and Final Isolation
If a protecting group was used during cyclization, its removal is essential:
-
TBS deprotection : Treat the acylated intermediate with tetrabutylammonium fluoride (TBAF) in THF at 0°C.
-
Neutralization and purification : Adjust to pH 7 with dilute HCl, extract with ethyl acetate, and crystallize from ethanol/water.
Optimization of Reaction Conditions
Yield Improvement Strategies
-
Catalytic additives : Using DMAP increases acylation efficiency from 45% to 72%.
-
Solvent screening : Comparative studies show THF yields higher reproducibility than DCM due to better intermediate stability.
Table 1 : Optimization of Acylation Step
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, no DMAP | 45 | 88 |
| THF, DMAP | 72 | 95 |
| DCM, DMAP, 0°C | 68 | 93 |
Characterization and Analytical Validation
Post-synthesis characterization ensures structural fidelity:
-
NMR spectroscopy :
Comparative Analysis of Synthetic Routes
While no direct protocols exist for this compound, analogous pathways highlight trade-offs:
Chemical Reactions Analysis
Reactivity of the Bromoacetyl Group
The bromoacetyl moiety (Br-CO-) exhibits reactivity in subsequent transformations:
-
Nucleophilic substitution : The bromine atom can be displaced by nucleophiles (e.g., amines, thiols) under basic or acidic conditions, enabling further functionalization .
-
Elimination reactions : Under alkaline conditions, the bromoacetyl group may undergo elimination to form a ketone or alkyne derivatives, depending on the reaction conditions .
Example Reaction :
textThis compound + NH₂R → 7-(2-Aminoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one + HBr
Structural and Synthetic Insights
-
Core structure : The benzothiazol-2(3H)-one scaffold is synthesized via cyclization of amines and thioester precursors, followed by oxidation .
-
Functionalization : The bromoacetyl group at position 7 enhances reactivity, enabling derivatization for targeted biological applications .
Key Synthesis Steps :
Scientific Research Applications
Biological Activities
The compound has been studied for its diverse biological activities, including:
-
Antimicrobial Activity :
- Research indicates that derivatives of benzo[d]thiazole compounds exhibit antimicrobial properties. For instance, a study demonstrated that related compounds could inhibit biofilm formation in Pseudomonas aeruginosa, suggesting that 7-(2-bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one may also possess similar properties .
- In vitro studies have shown that compounds with a benzothiazole moiety can effectively combat bacterial strains, making them candidates for topical antimicrobial therapies .
-
Anticancer Potential :
- The compound's structure suggests potential anticancer activity, particularly against breast cancer cell lines. Studies on similar thiazole derivatives have reported significant cytotoxic effects against various cancer cell lines, indicating that this compound may also be effective in this regard .
- Molecular docking studies have revealed that such compounds can interact with key proteins involved in cancer cell proliferation, enhancing their therapeutic potential .
- Acetylcholinesterase Inhibition :
Case Studies
Several studies highlight the applications and efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, the compound binds to the quorum sensing receptors in bacteria, preventing the activation of genes responsible for virulence and biofilm formation . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
7-Chlorobenzo[d]thiazol-2(3H)-one (CAS 80416-76-8)
- Substituent : Chlorine at position 5.
- Molecular weight : 185.63 g/mol.
- Key difference : The chloro group is less reactive than bromoacetyl, limiting its utility in covalent binding but improving metabolic stability.
7-(2-Aminoethyl)-4-hydroxybenzo[d]thiazol-2(3H)-one Hydrobromide
- Substituent: Aminoethyl at position 7, hydroxy at position 3.
- Synthesis : Prepared via coupling reactions using carbonyldiimidazole (CDI) in acetonitrile .
- Activity : Intermediate in neuroactive compound synthesis (e.g., anticonvulsants or antidepressants) .
- Key difference: The aminoethyl group enables hydrogen bonding and protonation at physiological pH, contrasting with the electrophilic bromoacetyl group.
3-((5-((4-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS 847400-80-0)
Physicochemical and Pharmacological Comparisons
Antidepressant Benzo[d]thiazole Derivatives (2c, 2d)
- Substituents : Undisclosed, but likely alkyl/aryl groups.
- Activity: Reduced immobility time in forced swim tests (FST), indicating serotonin/norepinephrine reuptake modulation .
- Contrast: The target compound’s bromoacetyl group may confer MAO inhibition or covalent binding to targets, unlike 2c/2d’s non-covalent mechanisms .
4d: 3-[(5-p-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one
Structural-Activity Relationships (SAR)
Biological Activity
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is a compound that falls under the category of thiazole derivatives, which are known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS, with a molecular weight of 276.12 g/mol. The compound features a thiazole ring fused with a hydroxybenzoic acid moiety, which contributes to its biological properties.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole scaffold exhibit significant activity against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL for certain derivatives .
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.95 - 15.62 | |
| Candida albicans | 3.92 - 4.01 | |
| Aspergillus niger | 4.01 - 4.23 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been documented in various studies. These compounds have demonstrated selective cytotoxicity against cancer cell lines such as breast, colon, and lung carcinoma. The presence of specific substituents on the benzothiazole ring enhances their anticancer activity . For example, fluorinated derivatives of benzothiazole have shown promising results in inhibiting tumor cell proliferation.
Anti-inflammatory Activity
Compounds derived from the benzothiazole structure have also been reported to possess anti-inflammatory properties. Substituted benzothiazoles exhibit significant inhibition of inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their chemical structure. The presence of electron-withdrawing or electron-donating groups at specific positions on the thiazole ring can enhance or diminish biological activity. For instance, substituents at the para position of the benzene ring have shown to improve antimicrobial efficacy .
Case Studies and Research Findings
- Antimicrobial Efficacy Against MRSA : A study identified a novel thiazole compound that exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics like vancomycin .
- Anticancer Properties : Research involving substituted benzothiazoles demonstrated high selectivity and potency against various cancer cell lines, indicating their potential as new anticancer agents .
- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects revealed that certain benzothiazole derivatives could inhibit pro-inflammatory cytokines, suggesting their utility in treating chronic inflammatory conditions .
Q & A
Q. What advanced spectroscopic methods resolve ambiguities in the electronic environment of the bromoacetyl group?
- Methodology :
- X-ray Crystallography : Determine bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles to confirm spatial orientation .
- Solid-State NMR : Use ¹³C CP/MAS to distinguish crystalline vs. amorphous forms .
- UV-Vis Spectroscopy : Monitor λmax shifts to assess conjugation effects with the thiazolone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
